molecular formula C12H12ClN3O2 B2741593 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride CAS No. 1461713-30-3

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride

Cat. No.: B2741593
CAS No.: 1461713-30-3
M. Wt: 265.7
InChI Key: HOKUPICERIIDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrimidine-Based Medicinal Chemistry

Pyrimidine, a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, has been a cornerstone of medicinal chemistry since its isolation from nucleic acids in the late 19th century. Early synthetic efforts by Grimaux (1879) and Gabriel (1900) established protocols for pyrimidine derivatization, enabling the development of barbiturates and antifolate agents. The discovery of pyrimidine nucleobases (cytosine, thymine, uracil) in DNA and RNA further propelled interest in its pharmacological potential, particularly in antimetabolite therapies. By the mid-20th century, pyrimidine analogs like 5-fluorouracil demonstrated potent anticancer activity, validating the scaffold's therapeutic relevance.

Significance of Aminomethylbenzoic Acid Moieties in Bioactive Compounds

Aminomethylbenzoic acid derivatives exhibit distinct physicochemical properties that enhance drug-target interactions. The carboxylic acid group enables hydrogen bonding with biological receptors, while the aminomethyl spacer facilitates conformational flexibility. For instance, 4-(aminomethyl)benzoic acid serves as a fibrinolytic inhibitor by mimicking lysine residues in plasminogen. Structural studies show that substitution patterns on the benzene ring critically influence bioavailability; meta-substitution (as seen in 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid) often improves metabolic stability compared to para-analogs.

Key Properties of Aminomethylbenzoic Acid Derivatives
Property Impact on Bioactivity
Carboxylic acid group Enables ionic interactions with basic amino acid residues
Aminomethyl linker Provides rotational freedom for optimal target engagement
Aromatic ring substitution Modulates electronic density and lipophilicity

Evolution of Pyrimidine-Amine-Benzoic Acid Hybrid Molecules

The strategic fusion of pyrimidine and benzoic acid motifs began with antimetabolite designs in the 1960s. Early hybrids focused on substituting pyrimidine's C5 position with carboxylic acid groups to mimic nucleic acid precursors. Modern synthetic approaches, such as ZnCl₂-catalyzed three-component couplings, enable precise functionalization at the pyrimidine N1 and benzene C3 positions. The introduction of a methylene-amine linker in 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride represents an advancement over rigid fused-ring systems, allowing simultaneous interaction with hydrophobic pockets and polar enzyme active sites.

Current Research Landscape and Emerging Applications

Recent studies highlight the dual utility of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid derivatives as kinase inhibitors and antimicrobial agents. Structural hybridization with pyrido[3,4-d]pyrimidine cores enhances binding affinity for ATP-binding pockets, as demonstrated in monopolar spindle kinase inhibitors. Additionally, Schiff base derivatives of related benzoic acid analogs exhibit broad-spectrum antifungal activity (MIC ≥7.81 µM), suggesting potential for repurposing against resistant pathogens.

Table 1: Recent Advances in Pyrimidine-Benzoic Acid Hybrid Research

Study Focus Key Finding Reference
Kinase inhibition Pyrido[3,4-d]pyrimidines show IC₅₀ <50 nM for MPS1
Antimicrobial activity Schiff base derivatives inhibit MRSA (MIC 15.62 µM)
Synthetic methodology ZnCl₂-mediated coupling achieves >80% yield

Properties

IUPAC Name

3-[(pyrimidin-4-ylamino)methyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2.ClH/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11;/h1-6,8H,7H2,(H,16,17)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKUPICERIIDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:

  • Formation of the Pyrimidin-4-yl Amino Group: This can be achieved by reacting pyrimidin-4-amine with an appropriate halogenated compound to introduce the amino group.

  • Attachment to the Benzoic Acid Moiety: The resulting amino group is then reacted with a benzoic acid derivative to form the amide bond.

  • Hydrochloride Formation: The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt, which improves the compound's solubility and stability.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Coupling Reactions

The carboxylic acid group participates in peptide coupling reactions to form amides. For instance:

  • Amide bond formation : Reaction with 5-trifluoromethyl-3-(4-methyl-1H-imidazolyl)aniline using coupling agents like T3P (propanephosphonic acid anhydride) or HBTU in solvents such as NMP or DMF yields nilotinib-like derivatives .

Coupling Agent Base Solvent Temperature Yield Purity Source
T3PEt₃NNMP80°C, 6 h72%99.8%
HBTUDIPEADMFRT, 24 h68%98.5%

Functionalization of the Pyrimidine Ring

The pyrimidin-4-yl group undergoes nucleophilic substitution or cross-coupling reactions:

  • Suzuki-Miyaura coupling : Reaction with boronic acids (e.g., 3-pyridyl boronic acid) in the presence of Pd catalysts yields biaryl pyrimidine derivatives .

  • Chlorination : 2,4-Dichloropyrimidine intermediates react with amines or thiols at specific positions, enabling regioselective modifications .

Salt Formation and Stability

The hydrochloride salt enhances solubility and crystallinity:

  • Salt crystallization : Freebase compounds are treated with HCl in acetone/water mixtures to precipitate the hydrochloride salt, which is characterized by distinct XRPD peaks (e.g., 7.18°, 14.32°) .

Degradation Pathways

  • Acid-catalyzed hydrolysis : The pyrimidine ring is susceptible to hydrolysis under strong acidic conditions (e.g., HCl, 60°C), leading to ring-opening products .

  • Thermal decomposition : DSC analysis reveals endothermic peaks at ~107°C (dehydration) and 251°C (melting/degradation) .

Reaction Optimization Insights

  • Solvent effects : High-boiling solvents (e.g., 1-butanol) improve cyclocondensation yields (~80%) compared to ethanol (52%) .

  • Protecting groups : Boc-protected intermediates simplify purification and reduce side reactions during amidation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the pyrimidinyl moiety, including 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride, exhibit significant anticancer properties. In a study analyzing various derivatives, compounds containing the 4-(aminomethyl)benzamide fragment were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. Notably, specific analogs demonstrated potent inhibitory effects on receptor tyrosine kinases such as EGFR and PDGFR, which are critical in cancer progression .

Interaction with Receptor Tyrosine Kinases

The compound has been identified as a potential inhibitor of several receptor tyrosine kinases, which play a pivotal role in cellular signaling pathways involved in cancer. The docking studies conducted on synthesized compounds revealed favorable binding interactions with these kinases, suggesting that this compound could be further developed into targeted therapies for cancers resistant to existing treatments .

Synthetic Pathways

The synthesis of this compound involves several chemical transformations that can be optimized for higher yields and purity. Reports indicate the use of various solvents and protective groups during the synthesis process to enhance solubility and stability .

Structural Characterization

Characterization of the compound's structure is crucial for understanding its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of synthesized compounds .

Case Study: Inhibition of Cancer Cell Lines

In a specific case study, the anticancer efficacy of this compound was tested against various hematological and solid tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study: Receptor Binding Affinity

Another study focused on the binding affinity of this compound to mutated forms of receptor tyrosine kinases associated with drug resistance in chronic myeloid leukemia (CML). The findings suggested that modifications to the pyrimidine ring could enhance binding affinity, offering a pathway for developing next-generation inhibitors .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 Value (µM) Reference
CytotoxicityK5625.6
Inhibition of EGFRVarious91% at 10 nM
Binding Affinity to PDGFRCML MutantsEnhanced

Mechanism of Action

The mechanism by which 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The pyrimidin-4-yl group can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties between the target compound and related derivatives:

Compound Name Substituents on Pyrimidine Benzoic Acid Modification Molecular Weight (g/mol) Key Features
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride -NH- (unsubstituted) -CH2-NH-Pyrimidin-4-yl ~300–350 (estimated) Simpler structure, high polarity
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride -N(CH3)2 Direct pyrimidin-4-yl attachment 477.565 Increased lipophilicity
4-{[2-[(2-Cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid Thioether-linked cyanobenzyl group Thienopyrimidine core 433.50 Extended conjugation, sulfur atom
LY2409881 hydrochloride -Cl, -S-benzothiophene Cyclopropylamide substituent 546.05 (free base) Kinase inhibition activity

Key Observations :

  • Backbone Modifications: The thienopyrimidine core in the cyanobenzyl derivative introduces sulfur and extends π-conjugation, which may enhance binding to aromatic-rich enzyme pockets .
  • Pharmacological Relevance : LY2409881’s benzothiophene and cyclopropylamide groups are associated with kinase inhibition, suggesting that pyrimidine derivatives’ bioactivity is highly substituent-dependent .

Biological Activity

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride, also known by its CAS number 1461713-30-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O2·HCl
  • Molecular Weight : 265.70 g/mol
  • CAS Number : 1461713-30-3

The compound features a pyrimidine ring attached to a benzoic acid moiety, which is known to contribute to its biological activity. The presence of both aromatic and heterocyclic structures enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for various cellular functions including signal transduction and cell division.

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer pathways, making it a candidate for cancer therapy. For instance, it is an intermediate in the synthesis of Nilotinib, a well-known Bcr-Abl tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .
  • Selectivity and Potency : Studies indicate that derivatives of this compound exhibit selective inhibition against certain kinases with low off-target effects. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum kinase inhibitors .

Table 1: Biological Activity Summary

Activity TypeIC50 Value (nM)Target Enzyme/PathwayReference
CSF1R Inhibition<5Colony Stimulating Factor 1 Receptor
EGFR Inhibition20Epidermal Growth Factor Receptor
Bcr-Abl Inhibition<10Bcr-Abl Tyrosine Kinase

Case Study 1: Nilotinib Synthesis

Nilotinib is synthesized using intermediates derived from this compound. This compound's structural properties facilitate the development of potent inhibitors against Bcr-Abl, demonstrating its utility in oncological pharmacology. Clinical trials have shown that Nilotinib effectively reduces the risk of disease progression in patients resistant to previous therapies .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the benzoic acid moiety can significantly enhance biological activity while maintaining selectivity. For example, introducing alkyl substituents on the pyrimidine ring has been shown to improve potency against target kinases while reducing metabolic degradation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Metabolic Stability : Studies indicate that the compound exhibits moderate stability in human liver microsomes, suggesting favorable pharmacokinetic properties for further development .
  • Toxicity Profile : Preliminary toxicity assessments indicate low cytotoxicity levels in vitro, making it a promising candidate for further clinical evaluation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with 3-(aminomethyl)benzoic acid and pyrimidin-4-amine. Use coupling reagents like CDI (1,1'-carbonyldiimidazole) or EDC/HOBt to facilitate amide bond formation under anhydrous conditions (e.g., DMF or THF) .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting materials.
  • Step 3 : Acidify the product with HCl in dioxane to obtain the hydrochloride salt. Recrystallize from ethanol/water for purity (>95%) .
  • Optimization : Apply statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity). For example, a 2^k factorial design can reduce trial numbers while maximizing yield .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of the pyrimidine ring (δ 8.2–8.8 ppm for aromatic protons) and the benzoic acid moiety (δ 12–13 ppm for -COOH) .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with ESI-MS to verify molecular weight (expected [M+H]+^+ ~304.7) and detect impurities .
  • Elemental Analysis : Validate chloride content via combustion analysis (theoretical Cl^- ~11.7%) .

Q. What are the solubility properties of this compound in common solvents, and how does this impact in vitro assays?

  • Methodology :

  • Solubility Screen : Test in DMSO (typically >50 mM), PBS (pH 7.4, ~0.5–1 mM), and ethanol (<10 mM). Use sonication or heating (≤50°C) for dissolution .
  • Assay Design : For cell-based studies, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1%). Pre-filter solutions (0.22 μm) to avoid precipitation .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the binding interactions of this compound with biological targets (e.g., kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the pyrimidine ring and hinge region (e.g., Met793) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Compare predictions with experimental IC50_{50} values from kinase inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cell-based)?

  • Methodology :

  • Data Triangulation :
  • Cell-Free Assays : Measure direct enzyme inhibition (e.g., fluorogenic substrates).
  • Cell-Based Assays : Evaluate permeability via PAMPA or Caco-2 models. Adjust for efflux pumps (e.g., P-gp inhibition controls) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement in cells. For example, silence EGFR to isolate off-target effects .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound during preclinical development?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal clearance (human/rat). Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrimidine ring to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction. Modify the benzoic acid moiety (e.g., ester prodrugs) to improve unbound concentration .
  • In Vivo PK : Conduct cassette dosing in rodents. Monitor AUC and half-life via LC-MS/MS .

Q. How can researchers leverage reaction engineering principles to scale up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Flow Chemistry : Use continuous-flow reactors for precise control of residence time and temperature. This minimizes side reactions (e.g., hydrolysis of the amide bond) .
  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.